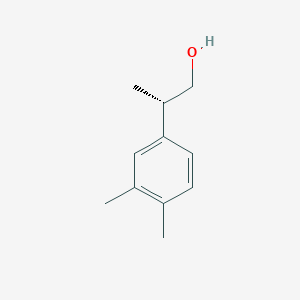
(2S)-2-(3,4-Dimethylphenyl)propan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-(3,4-Dimethylphenyl)propan-1-ol, also known as dextroamphetamine, is a psychoactive drug that belongs to the class of amphetamines. It is used to treat various medical conditions, such as attention deficit hyperactivity disorder (ADHD), narcolepsy, and obesity.
Mécanisme D'action
Dextroamphetamine acts as a central nervous system (CNS) stimulant by increasing the levels of dopamine and norepinephrine in the brain. It does this by inhibiting the reuptake of these neurotransmitters and promoting their release into the synaptic cleft. This results in increased synaptic activity and improved cognitive function.
Biochemical and Physiological Effects
Dextroamphetamine has several biochemical and physiological effects. It increases heart rate, blood pressure, and body temperature. It also suppresses appetite and promotes weight loss. Dextroamphetamine can cause side effects such as insomnia, anxiety, and agitation.
Avantages Et Limitations Des Expériences En Laboratoire
Dextroamphetamine has several advantages for lab experiments. It is a potent CNS stimulant that can be used to study the effects of neurotransmitters on behavior and cognition. Dextroamphetamine is also relatively easy to administer and has a well-established safety profile. However, (2S)-2-(3,4-Dimethylphenyl)propan-1-olamine can be addictive and has the potential for abuse, which can limit its use in lab experiments.
Orientations Futures
There are several future directions for the study of (2S)-2-(3,4-Dimethylphenyl)propan-1-olamine. One area of research is the development of new formulations that can improve the delivery and duration of the drug's effects. Another area of research is the investigation of (2S)-2-(3,4-Dimethylphenyl)propan-1-olamine's potential in treating other medical conditions such as depression and anxiety. Finally, there is a need for more research on the long-term effects of (2S)-2-(3,4-Dimethylphenyl)propan-1-olamine use, particularly on brain function and cognitive performance.
Conclusion
In conclusion, (2S)-2-(3,4-Dimethylphenyl)propan-1-ol, or (2S)-2-(3,4-Dimethylphenyl)propan-1-olamine, is a CNS stimulant that has been extensively studied for its therapeutic potential in treating ADHD, narcolepsy, and obesity. It works by increasing the levels of dopamine and norepinephrine in the brain, which improves attention, focus, and alertness. Dextroamphetamine has several advantages for lab experiments, but its potential for abuse and addiction can limit its use. Further research is needed to explore the drug's potential in treating other medical conditions and to investigate its long-term effects on brain function and cognitive performance.
Méthodes De Synthèse
The synthesis of (2S)-2-(3,4-Dimethylphenyl)propan-1-ol involves the reduction of ephedrine or pseudoephedrine using lithium aluminum hydride. The reaction yields a racemic mixture of amphetamine, which can be separated into its two enantiomers, (2S)-2-(3,4-Dimethylphenyl)propan-1-olamine, and levoamphetamine, using chiral resolution techniques.
Applications De Recherche Scientifique
Dextroamphetamine has been extensively studied for its therapeutic potential in treating ADHD, narcolepsy, and obesity. It works by increasing the levels of dopamine and norepinephrine in the brain, which improves attention, focus, and alertness. Dextroamphetamine has also been studied for its potential in enhancing cognitive performance, such as memory and learning.
Propriétés
IUPAC Name |
(2S)-2-(3,4-dimethylphenyl)propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O/c1-8-4-5-11(6-9(8)2)10(3)7-12/h4-6,10,12H,7H2,1-3H3/t10-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPEUXKMHBWIERU-SNVBAGLBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)CO)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)[C@H](C)CO)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2,5-dimethylphenoxy)-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)propanamide](/img/structure/B2649331.png)
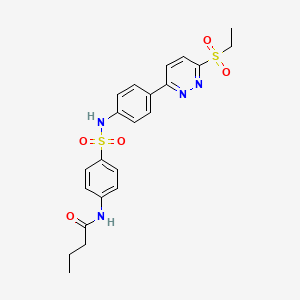

![5-(Butylsulfonyl)-2-cyclopropyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B2649338.png)
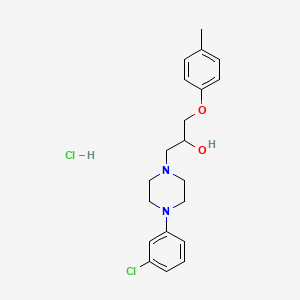
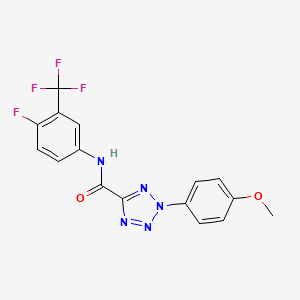
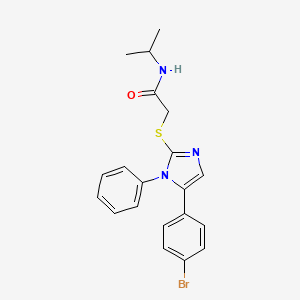
![2-[5-(4-fluoro-3-methylanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]-N~1~-(4-methylphenyl)acetamide](/img/structure/B2649346.png)
![Tert-butyl (3S)-3-[3-(prop-2-enoylamino)propanoylamino]piperidine-1-carboxylate](/img/structure/B2649347.png)
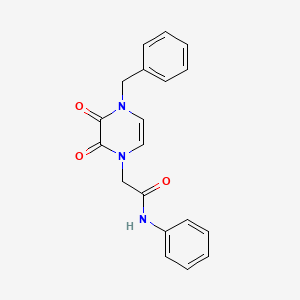
![N-[2-(3-Hydroxyoxolan-3-yl)-2-methylpropyl]prop-2-enamide](/img/structure/B2649349.png)
![1,7-dimethyl-9-(4-phenoxyphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2649350.png)

